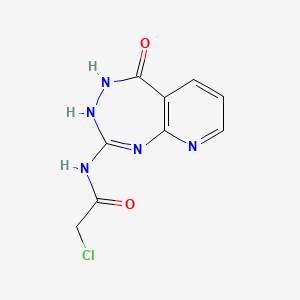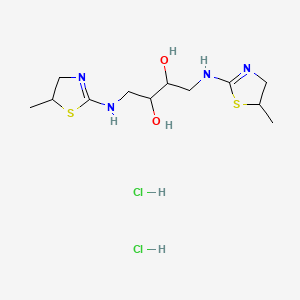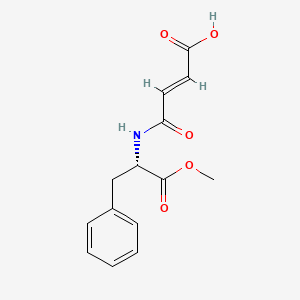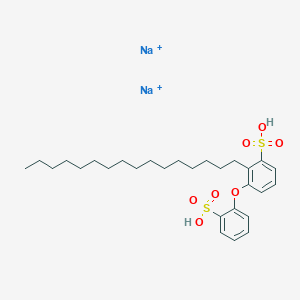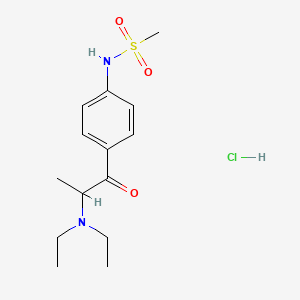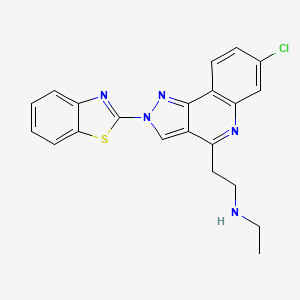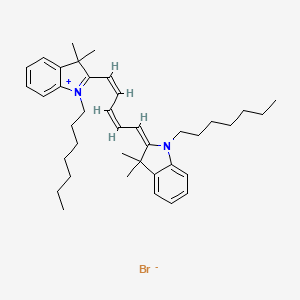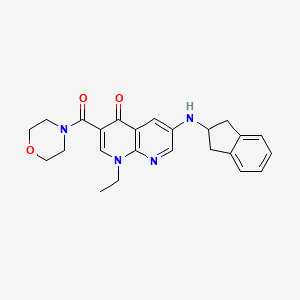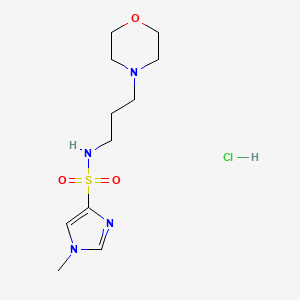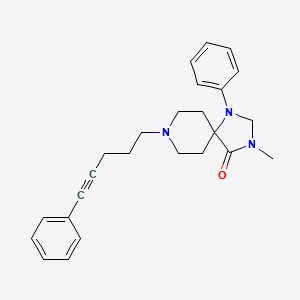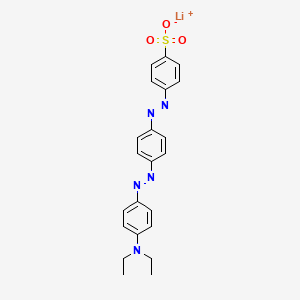
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are nitrogen-nitrogen double bonds, and a sulphonate group attached to a benzene ring. The lithium ion is associated with the sulphonate group, contributing to the compound’s overall stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of p-(diethylamino)aniline, followed by coupling with p-aminobenzene sulphonate. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulphonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy due to its azo dye properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various ions and compounds.
作用機序
The mechanism of action of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo groups can participate in electron transfer reactions, while the sulphonate group enhances solubility and ionic interactions. These properties enable the compound to act as a dye, binding to specific substrates and altering their optical properties.
類似化合物との比較
Similar Compounds
- Lithium p-((p-((p-(methylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Lithium p-((p-((p-(ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Lithium p-((p-((p-(dimethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
Uniqueness
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is unique due to the presence of diethylamino groups, which impart distinct electronic and steric properties. These characteristics influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly valuable in specific applications such as dye synthesis and analytical chemistry.
特性
CAS番号 |
84732-32-1 |
|---|---|
分子式 |
C22H22LiN5O3S |
分子量 |
443.5 g/mol |
IUPAC名 |
lithium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H23N5O3S.Li/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChIキー |
XHJGMLSNEAAFDN-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


